5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene
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Overview
Description
5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene is a heterocyclic compound that consists of two thiophene rings fused to a central pyridine ring. This structure imparts unique electronic properties, making it a valuable building block in organic electronics and materials science. The compound is known for its stability and ability to participate in various chemical reactions, which makes it a versatile component in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phosphorus oxychloride to induce cyclization, resulting in the formation of the desired compound . The reaction conditions often require refluxing the reactants in a suitable solvent, followed by purification steps to isolate the product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Electrophilic Substitution: Reactions such as nitration, bromination, and iodination are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives, which can be further utilized in different applications.
Major Products: The major products formed from these reactions include nitro, bromo, and iodo derivatives, which can be used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene has a wide range of applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities and as components in drug development.
Mechanism of Action
The mechanism by which 5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-conjugation, which allows for efficient charge transfer and electronic communication. This property is particularly valuable in organic electronics, where the compound facilitates the movement of electrons and holes within devices .
Comparison with Similar Compounds
- Dithieno[3,2-b:2’,3’-d]pyrrole
- Cyclopenta[2,1-b:3,4-b’]dithiophene
- Dithieno[3,2-b:2’,3’-d]borole
Comparison: 5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene is unique due to its specific fusion pattern and electronic properties. Compared to Dithieno[3,2-b:2’,3’-d]pyrrole, it offers different electronic characteristics that can be advantageous in certain applications. Cyclopenta[2,1-b:3,4-b’]dithiophene and Dithieno[3,2-b:2’,3’-d]borole also share similarities but differ in their structural and electronic properties, making each compound suitable for specific applications .
Properties
Molecular Formula |
C9H5NS2 |
---|---|
Molecular Weight |
191.3g/mol |
IUPAC Name |
5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene |
InChI |
InChI=1S/C9H5NS2/c1-3-11-8-5-10-9-7(6(1)8)2-4-12-9/h1-5H |
InChI Key |
USCATXMTOPRQJN-UHFFFAOYSA-N |
SMILES |
C1=CSC2=CN=C3C(=C21)C=CS3 |
Canonical SMILES |
C1=CSC2=CN=C3C(=C21)C=CS3 |
Origin of Product |
United States |
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